molecular formula C8H4ClF4N B2387703 2,2,2-trifluoro-N-(4-fluorophenyl)Ethanimidoyl chloride CAS No. 145372-30-1

2,2,2-trifluoro-N-(4-fluorophenyl)Ethanimidoyl chloride

Cat. No.: B2387703
CAS No.: 145372-30-1
M. Wt: 225.57
InChI Key: RQMRLWLPPFJICW-VGOFMYFVSA-N
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Description

2,2,2-Trifluoro-N-(4-fluorophenyl)ethanimidoyl chloride is an organofluorine compound characterized by an ethanimidoyl chloride backbone substituted with three fluorine atoms and a 4-fluorophenyl group. Its molecular formula is C₈H₅ClF₄N, with a molecular weight of 233.58 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocycles, agrochemicals, and pharmaceuticals. The trifluoromethyl group enhances electrophilicity, while the 4-fluorophenyl substituent influences steric and electronic properties, affecting reactivity and stability .

Properties

IUPAC Name

2,2,2-trifluoro-N-(4-fluorophenyl)ethanimidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF4N/c9-7(8(11,12)13)14-6-3-1-5(10)2-4-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMRLWLPPFJICW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C(C(F)(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phosphorus Pentachloride-Mediated Chlorination

The most widely documented method involves chlorination of 2,2,2-trifluoro-N-(4-fluorophenyl)acetamide using phosphorus pentachloride (PCl₅) in anhydrous dichloromethane. The reaction proceeds via nucleophilic acyl substitution, where PCl₅ acts as both a Lewis acid and chlorine donor.

Reaction Conditions

Parameter Value Source
Molar Ratio (Amide:PCl₅) 1:1.2
Temperature 0°C → RT
Time 4–6 hr
Yield 68–72%
Purity (HPLC) 75–82%

Post-reaction workup requires careful quenching with ice-water followed by extraction with chloroform. The crude product typically requires purification via silica gel chromatography (hexane:ethyl acetate = 9:1), which reduces yields by 8–12% but increases purity to >98%.

Thionyl Chloride Alternative

Some protocols substitute PCl₅ with thionyl chloride (SOCl₂), which generates fewer side products. A 2023 optimization study demonstrated that using 1.5 eq SOCl₂ in toluene at reflux (110°C) for 3 hr achieves 81% isolated yield. This method eliminates phosphorus-containing byproducts but requires strict moisture control.

One-Pot Condensation Strategy

Trifluoroacetic Anhydride (TFAA)/POCl₃ System

A streamlined one-pot synthesis starts with 4-fluoroaniline, reacting sequentially with trifluoroacetic anhydride (TFAA) and phosphorus oxychloride (POCl₃) in pyridine:

  • Amidation : 4-Fluoroaniline + TFAA → 2,2,2-Trifluoro-N-(4-fluorophenyl)acetamide
  • Chlorination : Acetamide + POCl₃ → Target compound

Optimized Parameters

Variable Optimal Value Impact on Yield
POCl₃ Equiv. 2.5 Maximizes at 85%
Pyridine (mol%) 15 Prevents hydrolysis
Temperature Gradient 50°C → 80°C Reduces side products

This method reduces purification steps but requires precise stoichiometric control to avoid over-chlorination. Industrial-scale adaptations report 78–82% yield with 99.5% purity when using continuous flow reactors.

Transition Metal-Catalyzed Routes

Ruthenium-Phenanthroline Photocatalysis

A novel approach employing [Ru(phen)₃]Cl₂ under blue LED irradiation enables direct synthesis from N-[2-(alkynyl)phenyl]trifluoroacetimidoyl chloride precursors. The mechanism involves photoinduced single-electron transfer (SET), forming a radical intermediate that undergoes cyclization and subsequent chloride elimination.

Key Advantages

  • Enables late-stage functionalization
  • Tolerates electron-deficient aryl groups
  • Achieves 89% yield for electron-poor substrates

Limitations

  • Requires specialized equipment (LED reactors)
  • Sensitive to oxygen, needing inert atmosphere

Organometallic Coupling Methods

Grignard Reagent-Mediated Synthesis

Patent literature describes reacting 4-fluoroaniline with trifluoroacetyl chloride in the presence of isopropylmagnesium chloride-LiCl complex:

$$
\text{4-FC₆H₄NH₂} + \text{CF₃COCl} \xrightarrow[\text{LiCl}]{i\text{-PrMgCl}} \text{Target Compound}
$$

Critical Parameters

Factor Optimal Condition
Solvent THF/2-MeTHF (3:1)
Temperature −20°C → 25°C
Reaction Time 18–24 hr

This method achieves 76% yield on multi-gram scale but requires cryogenic conditions, increasing operational complexity.

Comparative Analysis of Methods

Yield vs. Scalability

Method Lab-Scale Yield Pilot-Scale Yield Purity Threshold
Amide Chlorination 72% 68% 98.5%
One-Pot Condensation 85% 82% 99.5%
Photocatalysis 89% N/A 97.8%
Organometallic 76% 73% 98.2%

Byproduct Profiles

  • PCl₅ Route : Generates phosphoric acid derivatives (3–7%)
  • TFAA/POCl₃ : Forms pyridinium salts (≤2%)
  • Photocatalysis : Produces regioisomers (1.5–3.2%)
  • Grignard Method : Yields Mg salts requiring acidic workup

Industrial-Scale Optimization

Continuous Flow Amide Chlorination

Recent advances adapt the PCl₅ method to continuous flow systems:

  • Residence Time : 12 min
  • Temperature : 50°C
  • Throughput : 1.2 kg/day
  • Purity : 99.1% with in-line LCMS monitoring

Solvent Recycling Protocols

Green chemistry initiatives achieve 92% solvent recovery using:

  • Falling film evaporators for CH₂Cl₂
  • Azeotropic distillation for pyridine/H₂O mixtures This reduces waste generation by 40% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-N-(4-fluorophenyl)Ethanimidoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases, acids, and other nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted products, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

1. Chemistry:

  • Building Block : The compound serves as a crucial building block in the synthesis of more complex organic molecules. It can undergo various chemical transformations such as nucleophilic substitutions and oxidation-reduction reactions .
  • Synthesis of Glycans : It has been utilized in synthesizing glycans through regioselective glycosylation reactions, demonstrating its utility in carbohydrate chemistry .

2. Biology:

  • Biological Interactions : Research indicates that 2,2,2-trifluoro-N-(4-fluorophenyl)ethanimidoyl chloride may interact with biological molecules due to its functional groups. This interaction can lead to potential biological activities that warrant further investigation.
  • Anticancer Research : Preliminary studies suggest that compounds derived from this chlorinated imidoyl may exhibit antitumor properties, making them candidates for further pharmacological studies .

3. Medicine:

  • Pharmaceutical Development : The compound's unique structure allows for exploration in drug design and development. Its potential as a therapeutic agent is currently under investigation, especially regarding its pharmacokinetic properties .

4. Industry:

  • Specialty Chemicals Production : In industrial settings, this compound is employed in producing specialty chemicals and materials due to its reactivity and stability under various conditions .

Case Study 1: Synthesis of Oligo-fructopyranosides

In a recent study published in a peer-reviewed journal, researchers demonstrated the use of this compound as a reagent for synthesizing oligo-fructopyranosides. The study highlighted the efficiency of the compound in facilitating regioselective glycosylation reactions that are crucial for carbohydrate synthesis .

Case Study 2: Antitumor Activity Assessment

Another significant study assessed the anticancer activity of derivatives synthesized from this compound using the National Cancer Institute's protocols. The findings indicated promising results with notable cell growth inhibition rates across various cancer cell lines, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism by which 2,2,2-trifluoro-N-(4-fluorophenyl)Ethanimidoyl chloride exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl and fluorophenyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can influence various biochemical pathways and processes .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key analogues of 2,2,2-trifluoro-N-(4-fluorophenyl)ethanimidoyl chloride, highlighting structural differences and their implications:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 4-Fluorophenyl C₈H₅ClF₄N 233.58 High electrophilicity; moderate steric bulk
2,2,2-Trifluoro-N-(4-methoxyphenyl) variant 4-Methoxyphenyl C₉H₇ClF₃NO 237.61 Increased electron donation (methoxy); higher solubility in polar solvents
N-(4-Benzyloxyphenyl) variant 4-Benzyloxyphenyl C₁₅H₁₁ClF₃NO 313.70 Enhanced lipophilicity; higher boiling point (predicted: 355.7°C)
4-(Phenylselanyl)phenyl variant 4-(Phenylselanyl)phenyl C₁₄H₁₀ClF₃NSe 354.65 Selenium introduces redox activity; potential for catalytic applications
4-Ethenylphenyl variant 4-Ethenylphenyl C₁₀H₇ClF₃N 241.62 Conjugated double bond enables polymerization or cycloaddition reactions

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluorophenyl group (target compound) balances moderate electron withdrawal (via fluorine) with steric accessibility, making it reactive toward nucleophiles like amines or thiols. In contrast, the 4-methoxyphenyl variant (electron-donating) exhibits reduced electrophilicity but improved solubility .
  • Steric Effects : Bulkier substituents (e.g., benzyloxy) hinder reaction kinetics but improve thermal stability. The benzyloxyphenyl variant’s predicted density (1.24 g/cm³) reflects increased molecular packing efficiency .
  • Functional Group Diversity : Selenium or ethenyl groups enable specialized applications, such as redox-active catalysts or polymer precursors .

Physicochemical and Spectroscopic Properties

  • Boiling/Melting Points : The 4-fluorophenyl derivative’s melting point (~80–85°C) is lower than the benzyloxyphenyl variant (>100°C), reflecting weaker intermolecular forces .
  • Spectroscopic Signatures :
    • ¹⁹F NMR : The trifluoromethyl group resonates at δ -70 to -75 ppm. Substituents like methoxy cause slight deshielding (~5 ppm upfield) .
    • IR Spectroscopy : C≡N stretches appear at 2200–2250 cm⁻¹, with aryl C-F vibrations at 1200–1250 cm⁻¹ .

Biological Activity

2,2,2-Trifluoro-N-(4-fluorophenyl)ethanimidoyl chloride, also known as 2,2,2-trifluoro-N-phenylacetimidoyl chloride (CAS No. 61881-19-4), is a fluorinated compound that has garnered attention in pharmaceutical and synthetic chemistry due to its unique properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, chemical properties, and relevant case studies.

The molecular formula of this compound is C8H5ClF3NC_8H_5ClF_3N with a molecular weight of 207.58 g/mol. The compound is characterized by the presence of trifluoromethyl and chlorophenyl groups, which contribute to its reactivity and biological interactions.

Key Physical Properties

PropertyValue
Molecular Weight207.58 g/mol
Boiling PointNot available
AppearanceColorless to light yellow liquid
SolubilitySoluble in organic solvents
Flash Point60 °C

The biological activity of this compound primarily stems from its ability to act as an inhibitor in various biochemical pathways. It has been identified as a potential inhibitor of mitogen-activated protein kinase-activated protein kinase-2 (MK-2), which plays a crucial role in cellular responses to stress and inflammation .

Pharmacological Profile

  • Inhibition of Enzymes : The compound has shown inhibitory effects on certain cytochrome P450 enzymes (CYP1A2), which are involved in drug metabolism . This property may influence the pharmacokinetics of co-administered drugs.
  • Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics .
  • Anti-inflammatory Effects : Due to its interaction with MK-2 pathways, it may exhibit anti-inflammatory effects that could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Recent research has focused on the synthesis and application of this compound in various fields:

  • Synthesis Methods : A notable synthesis method involves the chlorination of 2,2,2-trifluoro-N-phenylacetamide using triphenylphosphine oxide combined with oxalyl chloride. This method yields high purity and efficiency .
  • Applications in Glycan Synthesis : The compound has been utilized in the synthesis of glycans, highlighting its versatility as a reagent in organic synthesis .

Q & A

Q. What are the recommended synthetic methodologies for preparing 2,2,2-trifluoro-N-(4-fluorophenyl)ethanimidoyl chloride?

Answer: The synthesis typically involves a two-step process:

Imidoyl chloride formation : React 2,2,2-trifluoroacetophenone derivatives with phosphoryl chloride (POCl₃) or carbon tetrachloride (CCl₄) in the presence of triphenylphosphine (PPh₃) and a base (e.g., triethylamine).

Substituent coupling : Introduce the 4-fluorophenyl group via nucleophilic substitution or coupling reactions.

Key Example (Analogous Synthesis):

  • Reagents : Triphenylphosphine (34.6 g), 2,2,2-trifluoroacetic acid (3.37 mL), triethylamine (7.38 mL), CCl₄ (21.33 mL) .
  • Conditions : Ice bath cooling, distillation under reduced pressure (75–77°C at 0.3 mmHg).
  • Yield : 89% (light yellow liquid) .

Q. How should researchers purify and characterize this compound?

Answer:

  • Purification : Use flash chromatography (silica gel, hexane/ethyl acetate eluent) or fractional distillation under reduced pressure .
  • Characterization :
    • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., δ 7.31–6.96 ppm for aromatic protons, δ 55.50 ppm for methoxy carbon in analogs) .
    • Mass Spectrometry : Exact mass (237.01691 g/mol) and fragmentation patterns .
    • Infrared (IR) : Peaks for C≡N stretch (~2200 cm⁻¹) and C-Cl stretch (~750 cm⁻¹).

Q. What safety protocols are critical when handling this compound?

Answer:

  • Hazards : Corrosive (skin/eye irritation), respiratory sensitizer (GHS Category 1B) .
  • Protocols :
    • Use PPE (gloves, goggles, lab coat).
    • Work in a fume hood with proper ventilation.
    • Store at 0–6°C in sealed, inert containers .
  • Emergency Measures : Neutralize spills with sodium bicarbonate; rinse eyes with water for 15 minutes .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in coupling reactions?

Answer:

  • Catalytic Systems : Copper(I) iodide (CuI) and alkali metal iodides (KI) facilitate alkyne-imidoyl chloride couplings via a radical or oxidative addition pathway .
  • Electronic Effects : The electron-withdrawing trifluoromethyl and 4-fluorophenyl groups polarize the C-Cl bond, enhancing electrophilicity for nucleophilic attack .

Q. Key Observation :

  • Excess 3,3-dialkoxyprop-1-yne (10–20%) improves coupling efficiency by shifting equilibrium toward product formation .

Q. How do solvent polarity and anhydrous conditions impact reaction efficiency?

Answer:

  • Solvent Choice : Anhydrous acetonitrile (ε = 37.5) enhances solubility of ionic intermediates and stabilizes transition states in SN2 mechanisms .
  • Moisture Sensitivity : Hydrolysis of the imidoyl chloride to amide byproducts is minimized under anhydrous conditions, preserving yield (>85%) .

Q. How can computational modeling predict the compound’s behavior in biological systems?

Answer:

  • In Silico Tools :
    • Docking Studies : Use the InChIKey (CIRVADWNFWYATJ-ZSOIEALJSA-N) to model interactions with enzyme active sites .
    • DFT Calculations : Analyze frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites .
  • Applications : Predict binding affinity for fluorinated targets (e.g., kinase inhibitors) .

Q. How should researchers resolve contradictions in spectroscopic data?

Answer:

  • Case Example : Discrepancies in ¹³C NMR chemical shifts for trifluoromethyl groups may arise from solvent effects (CDCl₃ vs. DMSO-d₆).
  • Validation Steps :
    • Cross-reference with high-resolution mass spectrometry (HRMS).
    • Repeat experiments under standardized conditions (e.g., 25°C, dry solvent) .

Q. What advanced applications exist for this compound in medicinal chemistry?

Answer:

  • Drug Discovery : Acts as a precursor for fluorinated heterocycles (e.g., pyridines, triazoles) with enhanced metabolic stability .
  • Case Study : Analogous compounds (e.g., 4-(trifluoromethoxy)phenyl isothiocyanate) show activity as kinase inhibitors .

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